1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Overview
Description
1-Fluoro-3,3-dimethyl-1,2-benziodoxole is a chemical compound with the molecular formula C9H10FIO. It is a crystalline solid that can range in color from white to orange to green. This compound is known for its stability under air and moisture, making it a valuable reagent in various chemical reactions .
Preparation Methods
The synthesis of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole typically involves the reaction of 3,3-dimethyl-1,2-benziodoxole with a fluorinating agent. One common method includes the use of triethylamine-hydrogen fluoride complexes as the fluorinating agent. The reaction is carried out in dichloromethane at elevated temperatures, followed by purification through column chromatography .
Chemical Reactions Analysis
1-Fluoro-3,3-dimethyl-1,2-benziodoxole is primarily used as an electrophilic fluorinating reagent. It undergoes various types of reactions, including:
Electrophilic Fluorination: It can fluorinate β-ketoesters and other enolizable substrates in the presence of triethylamine-hydrogen fluoride complexes.
Difluorination: It can engage in silver-catalyzed difluorination of styrenes.
Balz-Schiemann Reaction: It is used in hypervalent iodine-catalyzed Balz-Schiemann fluorination reactions.
Common reagents used in these reactions include triethylamine-hydrogen fluoride complexes, silver catalysts, and various solvents like dichloromethane. The major products formed are typically fluorinated organic compounds.
Scientific Research Applications
1-Fluoro-3,3-dimethyl-1,2-benziodoxole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole involves its role as an electrophilic fluorinating agent. In the presence of fluoride ions, it can transfer a fluorine atom to an electron-rich substrate. This process typically involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the fluorine atom .
Comparison with Similar Compounds
1-Fluoro-3,3-dimethyl-1,2-benziodoxole is unique due to its stability and efficiency as a fluorinating reagent. Similar compounds include:
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:
1-Fluoro-3,3-dimethyl-1,3-dihydro-1λ3-benzo[d][1,2]iodoxole: Another fluorinating reagent with similar properties.
These compounds share similar structures but differ in their specific reactivity and applications.
Properties
IUPAC Name |
1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISITPXJYDTLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391728-13-4 | |
Record name | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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